

Potential off-target effects of Ganfuborole hydrochloride

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Compound of Interest

Compound Name: **Ganfuborole hydrochloride**

Cat. No.: **B607857**

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Ganfuborole Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Ganfuborole hydrochloride** (also known as GSK3036656). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Ganfuborole hydrochloride**?

A1: **Ganfuborole hydrochloride** is a first-in-class benzoxaborole that selectively inhibits the *Mycobacterium tuberculosis* (MtB) leucyl-tRNA synthetase (LeuRS).^{[1][2]} This enzyme is critical for bacterial protein synthesis. Ganfuborole is a prodrug that, once inside the body, forms an adduct with ATP, AMP, or the terminal adenosine of tRNA_{Leu}, leading to the inhibition of LeuRS.

Q2: What are the known off-target effects of **Ganfuborole hydrochloride** in preclinical and clinical studies?

A2: To date, clinical trials in humans have shown that Ganfuborole is generally well-tolerated, with no specific off-target effects being a consistent finding.[3][4] However, preclinical data that became available after the Phase 1 study indicated potential teratogenicity, which led to the exclusion of women of childbearing potential from initial Phase 2a studies.[1] Researchers should be aware of this potential and take appropriate precautions.

Q3: How selective is Ganfuborole for the *M. tuberculosis* LeuRS versus human LeuRS?

A3: Ganfuborole exhibits a high degree of selectivity for the *M. tuberculosis* LeuRS over its human counterparts. The IC₅₀ for *Mtb* LeuRS is approximately 0.20 μ M, while the IC₅₀ for human cytoplasmic LeuRS is 132 μ M and for human mitochondrial LeuRS is >300 μ M.[5] This high selectivity index suggests a lower likelihood of mechanism-based off-target effects in humans.

Q4: What adverse events have been observed in clinical trials of **Ganfuborole hydrochloride**?

A4: In a Phase 1 study involving healthy volunteers, adverse events (AEs) were generally mild to moderate, with headache being the most frequently reported.[3] No serious adverse events (SAEs) were noted.[3][6] In a Phase 2a study with tuberculosis patients, the rates of AEs were comparable between the Ganfuborole and standard-of-care treatment groups, and no dose-dependent trends were observed. All reported AEs in this study were Grade 1 or 2.[7][8]

Troubleshooting Guide

This guide is intended to assist researchers in identifying and addressing potential issues during their experiments with **Ganfuborole hydrochloride**.

Issue 1: Unexpected cellular toxicity in in vitro assays.

- Possible Cause: While Ganfuborole has high selectivity for bacterial LeuRS, at very high concentrations, it might exert some effects on mammalian cells.
- Troubleshooting Steps:
 - Verify Concentration: Double-check the calculations for your working concentrations.

- Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH) with a dose-response curve to determine the concentration at which toxicity is observed.
- Compare with Known Data: Compare your findings with the high IC₅₀ values for human LeuRS (>100 μM) to see if your observations are in a similar range.[\[5\]](#)

Issue 2: Observing unexpected phenotypes in animal models.

- Possible Cause: This could be due to a variety of factors, including the formulation, route of administration, or potential off-target effects.
- Troubleshooting Steps:
 - Review Formulation: Ensure the vehicle used for dissolving Ganfeborole is appropriate and non-toxic at the administered volume.
 - Monitor for Common AEs: In preclinical models, monitor for general signs of distress and any phenotypes that could correlate with adverse events seen in humans, such as neurological signs that might relate to headaches.
 - Histopathology: Conduct histopathological examinations of key organs to identify any tissue-level changes.
 - Teratogenicity Assessment: If working with breeding animal models, be mindful of the potential for teratogenicity and include relevant assessments in your study design.[\[1\]](#)

Data Presentation

Table 1: Selectivity of Ganfeborole for Mtb LeuRS vs. Human LeuRS

Target Enzyme	IC ₅₀ (μM)
M. tuberculosis LeuRS	0.20
Human cytoplasmic LeuRS	132
Human mitochondrial LeuRS	>300

Data sourced from the Journal of Medicinal Chemistry.[\[5\]](#)

Table 2: Summary of Adverse Events in the First-in-Human (Phase 1) Study

Study Part	Treatment Group	Percentage of Subjects with AEs	Most Frequent AE	Severity of AEs
Part A (Single Dose)	25 mg Ganfentanil	55%	Not specified	Mild
Part B (Repeat Dose)	5 mg Ganfentanil	2/7 subjects	Headache	Mild to Moderate
Part B (Repeat Dose)	15 mg Ganfentanil	1/8 subjects	Headache	Mild to Moderate

Data compiled from a BioWorld publication on the first-in-human data.[\[3\]](#)

Experimental Protocols

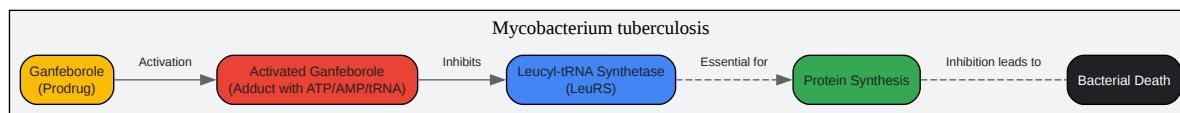
Protocol 1: General Workflow for Assessing Off-Target Effects of a Novel Compound

This protocol provides a generalized workflow for screening a novel compound like Ganfentanil for potential off-target effects.

- In Silico Screening:
 - Use computational models to predict potential off-target binding based on the chemical structure of Ganfentanil.
 - Screen against databases of known protein structures and pharmacophores.
- In Vitro Profiling:
 - Perform broad panel screening against a library of receptors, ion channels, kinases, and other enzymes.
 - Conduct cytotoxicity assays in various human cell lines to determine the therapeutic index.

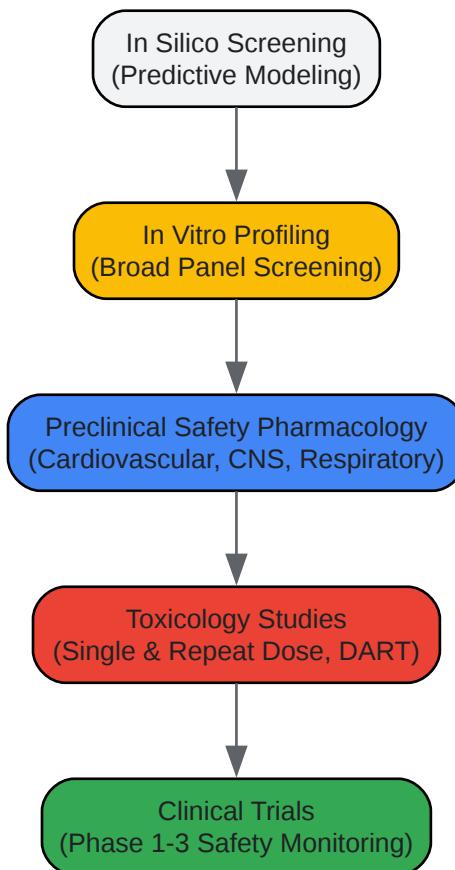
- Preclinical Safety Pharmacology:
 - Cardiovascular: In animal models, monitor electrocardiogram (ECG), blood pressure, and heart rate. Echocardiograms were used in clinical trials to monitor cardiac health.[1]
 - Central Nervous System (CNS): Use a functional observational battery (FOB) to assess any neurological changes.
 - Respiratory: Monitor respiratory rate and function.
- Toxicology Studies:
 - Conduct single-dose and repeat-dose toxicology studies in at least two species (one rodent, one non-rodent).
 - Include histopathological analysis of all major organs.
 - For Ganfentanil, given the preclinical signal, developmental and reproductive toxicology (DART) studies are particularly important.

Mandatory Visualizations



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Caption: Mechanism of action of Ganfentanil in *Mycobacterium tuberculosis*.



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Caption: General experimental workflow for off-target effect screening.

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